Lipophilicity Advantage Over Closest Analog
The target compound's calculated LogP of 4.14 is approximately 0.35 log units lower than that of 1-nitronaphthalen-2-yl benzoate (LogP = 4.49), indicating a meaningful reduction in lipophilicity despite sharing the same nitronaphthalene substructure . This difference is attributable to the benzodioxole ring replacing a benzoate ester, which alters hydrogen-bonding capacity and polar surface area.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.14 |
| Comparator Or Baseline | 1-Nitronaphthalen-2-yl benzoate (CAS 72771-44-9); LogP = 4.49 |
| Quantified Difference | ΔLogP = -0.35 (target is less lipophilic) |
| Conditions | Computational prediction; target data from ChemScene, comparator data from ChemSrc (accessed 2026-04-28) |
Why This Matters
A lower LogP can translate into improved aqueous solubility and more favorable ADME profiles, making this compound a better starting point for medicinal chemistry programs where excessive lipophilicity is a liability.
